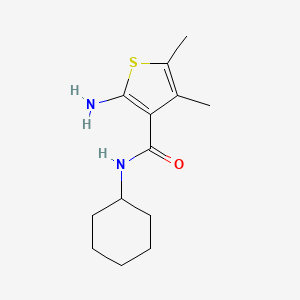

2-amino-N-cyclohexyl-4,5-diméthylthiophène-3-carboxamide

Vue d'ensemble

Description

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a compound with the molecular formula C13H20N2OS and a molecular weight of 252.38 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Preliminary studies indicate that 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide may exhibit significant anti-inflammatory effects. Its structural similarity to other biologically active compounds suggests potential efficacy in targeting specific inflammatory pathways.

Case Study:

A study conducted by Mohan and Saravanan (2003) demonstrated that thiophene derivatives, including compounds similar to 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide, showed promising anti-inflammatory activity in RAW 264.7 murine macrophage assays. The results indicated a notable reduction in nitric oxide production, suggesting a mechanism for anti-inflammatory action.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide | Staphylococcus aureus | 0.25 μg/mL |

| Other Thiophene Derivative A | Escherichia coli | 0.5 μg/mL |

| Other Thiophene Derivative B | Candida albicans | 4 μg/mL |

This table illustrates the antimicrobial potency of various thiophene derivatives, highlighting the potential of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide.

Material Science Applications

The unique electronic properties of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide make it suitable for applications in materials science, particularly in organic electronics and sensors.

1. Organic Electronics

Research indicates that compounds with thiophene structures can be used in organic photovoltaic devices due to their favorable charge transport properties.

Case Study:

A study highlighted the use of thiophene derivatives in organic solar cells, demonstrating improved efficiency when incorporated into active layers. The electronic characteristics of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide could enhance the performance of such devices.

2. Sensor Technology

The compound's sensitivity to environmental changes suggests potential applications in sensor technology for detecting gases or biological markers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with cyclohexylamine in the presence of a coupling agent . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The mechanism of action of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research in various scientific fields .

Activité Biologique

2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is with a molecular weight of approximately 252.38 g/mol. Its structure features a thiophene ring substituted with an amino group and a cyclohexyl group, along with two methyl groups at the 4 and 5 positions. This unique arrangement contributes to its biological activity profile.

Anticancer Properties

Preliminary studies indicate that 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide exhibits significant anticancer effects. It has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer | 1.5 | Inhibition of cell proliferation |

| Colon Cancer | 2.0 | Induction of apoptosis |

| Lung Cancer | 1.8 | Cell cycle arrest at G1 phase |

| Prostate Cancer | 2.5 | Reduced viability |

These results suggest that the compound may function as a selective topoisomerase II inhibitor, a mechanism known to disrupt DNA replication in cancer cells .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors linked to cancer proliferation pathways. Molecular docking studies have indicated that it may bind effectively to these targets, enhancing its anticancer potential.

Case Studies

- Study on Breast Cancer Cell Lines : A study demonstrated that treatment with 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .

- Colon Cancer Research : In another investigation, the compound was tested against HT-29 colon cancer cells, where it showed an IC50 value of 2 µM. The study reported that the compound inhibited cell migration and invasion, suggesting potential utility in preventing metastasis .

Anti-inflammatory Effects

Research has indicated that compounds similar to 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of thiophene derivatives, indicating that they can enhance the release of extracellular vesicles (EVs) with immunostimulatory potency. This property may be leveraged for therapeutic strategies in immunotherapy .

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-8-9(2)17-12(14)11(8)13(16)15-10-6-4-3-5-7-10/h10H,3-7,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFSJUNPLLCVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC2CCCCC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202696 | |

| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-67-1 | |

| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.